Isoxicam eliminates reproducibility issues caused by substituting ampholytic oxicams. As a monoprotic acid (pKa ~4.5) with no basic nitrogen, it provides the correct hydrophobic baseline for stress-testing Kollidon and cyclodextrin formulations. Its 5-methylisoxazole ring restricts metal coordination to O,O-donor mode, enabling distinct square planar geometries unattainable with piroxicam-essential for metallo-drug SAR. Also used as COX pocket reference ligand (PDB: 4M10) and pharmacokinetic standard. Supplied with analytical certificate.
Isoxicam is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, characterized by a 4-hydroxy-1,2-benzothiazine carboxamide core linked to a 5-methylisoxazol-3-yl ring. In procurement and material selection, isoxicam is primarily sourced as an analytical reference standard, a highly hydrophobic model compound for supersaturation and excipient formulation testing, and a specialized bidentate ligand for transition metal coordination chemistry. Unlike carboxylate-based NSAIDs, isoxicam operates as a monoprotic acid with a pKa of approximately 4.5, exhibiting poor aqueous solubility that necessitates specific pH adjustments or polymeric excipients for dissolution. Its distinct isoxazole ring differentiates its steric and electronic properties from closely related analogs like piroxicam, making it a critical baseline material for comparative pharmacokinetic modeling, COX-1/COX-2 selectivity assays, and the synthesis of novel metallo-pharmaceutical complexes[1].
Substituting isoxicam with more common oxicams like piroxicam or meloxicam fundamentally compromises experimental reproducibility in both formulation science and coordination chemistry. Isoxicam is significantly more hydrophobic than piroxicam, lacking the basic ionizable nitrogen present in piroxicam's pyridine ring. This structural difference alters its solubility-pH profile, meaning that generic substitution in supersaturation assays will yield inaccurate thermodynamic solubility baselines and fail to properly stress-test polymeric solubilizers like Kollidon. Furthermore, in transition metal complexation, the isoxazole ring of isoxicam prevents the amide nitrogen from acting as a metal donor, forcing a distinct coordination geometry compared to piroxicam. Consequently, buyers must procure exact isoxicam for structurally specific metallo-ligand synthesis or when a highly hydrophobic, non-ampholytic oxicam baseline is required [1].
Isoxicam exhibits the highest hydrophobicity and lowest intrinsic solubility among comparable oxicams, making it a rigorous stress-test model for solubility-enhancing excipients. While piroxicam acts as an ampholyte with higher baseline solubility at low pH, isoxicam is a monoprotic acid that remains poorly soluble under acidic conditions. In comparative shake-flask and CheqSol assays, the addition of hydrophilic polymers (Kollidon and Plasdone S630) was required to significantly improve the thermodynamic solubility and stabilize metastable supersaturated forms of isoxicam, whereas cyclodextrins (Captisol, Cavasol) primarily interacted via external hydrogen bonding rather than inclusion complexes [1].
| Evidence Dimension | Hydrophobicity and Solubility Profile |
| Target Compound Data | Isoxicam (Highly hydrophobic monoprotic acid; lowest intrinsic solubility; forms metastable states with Kollidon) |
| Comparator Or Baseline | Piroxicam (Ampholyte; lower logPo/w; higher intrinsic solubility at low pH due to basic pyridine nitrogen) |
| Quantified Difference | Isoxicam lacks the basic ionizable group of piroxicam, resulting in lower baseline solubility at low pH and requiring specific pH (>5.8) or polymeric excipients to achieve supersaturation. |
| Conditions | Shake-flask and CheqSol methodology at pH 2.0, 5.8, and 6.5 with 1:1 excipient-to-API ratios. |
Procurement of isoxicam is essential for formulation scientists needing a strictly monoprotic, highly hydrophobic oxicam to evaluate the efficacy of novel polymeric solubilizers.
The substitution of piroxicam's pyridine ring with a 5-methylisoxazole ring in isoxicam fundamentally alters its behavior as a bidentate ligand in metal coordination complexes. In the synthesis of Sn(IV) octahedral complexes, the amide nitrogen of isoxicam does not act as a donor to the metal and retains its hydrogen, which directly contrasts with the coordination behavior of analogous piroxicam derivatives. This distinct steric and electronic environment forces specific structural geometries, making isoxicam a non-interchangeable precursor for generating novel metal-oxicam coordination compounds with targeted biological or catalytic activities [1].
| Evidence Dimension | Metal Coordination Geometry (Sn(IV) complexes) |
| Target Compound Data | Isoxicam (Amide nitrogen retains hydrogen and does not act as a metal donor) |
| Comparator Or Baseline | Piroxicam (Amide nitrogen can deprotonate and participate differently in analogous complexes) |
| Quantified Difference | The isoxazole ring induces a distinct coordination mode where the ligand chelates strictly via the enolato and amide oxygen atoms without amide nitrogen deprotonation. |
| Conditions | X-ray crystallographic structural analysis of Sn(IV) octahedral arrangements. |
Inorganic chemists must select isoxicam over piroxicam to achieve specific metal-ligand coordination geometries that piroxicam's pyridine ring prevents.
Isoxicam serves as a critical comparative standard in pharmacokinetic modeling due to its distinct half-life and toxicity profile relative to other oxicams. In human pharmacokinetic studies, isoxicam demonstrates a mean elimination half-life of approximately 31 hours, which is independent of dosage and age. This is significantly shorter than the typical ~50-hour half-life observed for piroxicam. Furthermore, isoxicam exhibits a lower ulcerogenic potential compared to standard NSAIDs, making it a highly specific baseline for evaluating the gastrointestinal safety and clearance rates of novel COX inhibitors [1].
| Evidence Dimension | Mean Elimination Half-Life |
| Target Compound Data | Isoxicam (~31 hours) |
| Comparator Or Baseline | Piroxicam (~50 hours) |
| Quantified Difference | Isoxicam clears approximately 38% faster than piroxicam, providing a shorter-acting pharmacokinetic profile within the oxicam class. |
| Conditions | In vivo human pharmacokinetic tracking following oral administration (single and repeated doses). |
Toxicologists and pharmacokineticists require isoxicam as a reference standard when calibrating assays for oxicam-class drugs that demand a shorter baseline half-life and lower GI toxicity.
Isoxicam provides a unique crystallographic reference for COX enzyme inhibition, binding in a distinctly different manner than traditional carboxylate-based NSAIDs. Crystal structures (e.g., PDB 4M10) reveal that isoxicam adopts a planar conformation within the COX active site, stabilized by an intramolecular hydrogen bond between the carboxamide nitrogen and the 4-hydroxyl group. The fused benzene ring occupies the specific 'oxicam pocket,' while the thiazine ring sits in the proximal pocket. This precise binding pose cannot be replicated by non-enolic acid NSAIDs, making isoxicam an essential molecular probe for computational docking and structural biology studies targeting the COX-1/COX-2 oxicam binding site [1].
| Evidence Dimension | Enzyme Active Site Binding Pose |
| Target Compound Data | Isoxicam (Planar conformation with intramolecular H-bond; occupies oxicam pocket) |
| Comparator Or Baseline | Classical Carboxylate NSAIDs (e.g., profens) (Non-planar, carboxylate-driven binding; do not utilize the oxicam pocket in the same manner) |
| Quantified Difference | Isoxicam utilizes a specific 4-hydroxyl to Ser-530 hydrogen bond and occupies a distinct secondary pocket, fundamentally altering the steric requirements for inhibition. |
| Conditions | X-ray crystallography of COX-isoxicam complexes (PDB: 4M10). |
Computational chemists and structural biologists must procure isoxicam to validate molecular docking models specific to the oxicam binding pocket.
Because isoxicam is a highly hydrophobic monoprotic acid with lower intrinsic solubility than ampholytic oxicams like piroxicam, it is the optimal procurement choice for stress-testing novel hydrophilic polymers (e.g., Kollidon, Plasdone S630) and cyclodextrins. It is specifically used to evaluate the thermodynamic stabilization of metastable supersaturated states in biorelevant pH conditions[1].
Isoxicam is utilized as a specialized bidentate ligand in the synthesis of transition metal coordination complexes (e.g., Cu(II), Sn(IV), Zn(II)). Its 5-methylisoxazole ring prevents the amide nitrogen from acting as a metal donor, forcing unique octahedral or square planar geometries that cannot be achieved with piroxicam, making it essential for developing novel inorganic antibacterial or anticancer agents[2].
With a mean elimination half-life of ~31 hours and a lower ulcerogenic index compared to standard NSAIDs, isoxicam is procured as an in vivo reference standard. It is used to calibrate pharmacokinetic models and gastrointestinal safety assays where a shorter-acting, lower-toxicity oxicam baseline is required for comparative analysis against novel COX inhibitors [3].
Isoxicam is heavily utilized in structural biology as a reference ligand for the COX 'oxicam pocket.' Its established planar binding conformation and specific intramolecular hydrogen bonding (PDB: 4M10) make it an indispensable physical and computational standard for validating molecular dynamics simulations and structure-activity relationship (SAR) models targeting enolic acid NSAID derivatives [4].